3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one, also known as GR 65630, is a synthetic compound primarily recognized for its role as a selective antagonist of the serotonin type 3 (5-HT3) receptor. This compound plays a significant role in neuropharmacology and has been utilized in various scientific studies related to the central nervous system.
The compound is cataloged under the CAS number 117186-80-8 and has a molecular formula of C16H17N3O, with a molecular weight of approximately 267.33 g/mol. It has been referenced in various scientific literature and chemical databases, highlighting its importance in research settings focused on serotonin receptor interactions .
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one belongs to the class of methylindoles, which are characterized by their indole structure substituted at specific positions. The compound is classified as an aromatic ketone due to the presence of a carbonyl group within its structure .
The synthesis of 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one involves several intricate steps. The initial step typically includes the preparation of the core methylindole structure, followed by the introduction of the imidazole moiety at position three of the indole ring.
The synthesis can be achieved through various methods, including:
The detailed synthetic route often employs reagents such as organic solvents, acids, and bases to facilitate these reactions .
The molecular structure of 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one features:
Key structural data include:
This structural complexity contributes to its pharmacological properties and interactions with biological targets .
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one participates in various chemical reactions, including:
These reactions are crucial for exploring structure-function relationships in pharmacological studies .
Common reagents used in these reactions include:
The careful selection of conditions can significantly influence the yield and purity of the synthesized compound.
The primary mechanism of action for 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one is its antagonistic effect on the 5-HT3 receptor. By binding to this receptor, it inhibits serotonin's action, which is pivotal in regulating mood, nausea, and pain perception.
Research indicates that GR 65630 exhibits high affinity and specificity for the 5-HT3 receptor compared to other similar compounds. This selectivity makes it a valuable tool for studying serotonergic signaling pathways in various physiological contexts .
Key physical properties include:
Relevant chemical properties encompass:
These properties are essential for understanding the compound's stability and behavior under various conditions .
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one has been extensively utilized in scientific research, particularly in studies investigating:
It serves as a model compound for developing new therapeutic agents targeting serotonergic systems, making it significant in pharmacological research aimed at treating conditions like anxiety and depression .
The synthesis of 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one relies on sequential Mannich reactions and acylation pathways to construct its hybrid heterocyclic architecture. The core synthetic sequence begins with the preparation of the 1-methylindole component through N-alkylation of indole using methyl iodide under basic conditions (typically sodium hydride in DMF). This is followed by a critical Friedel-Crafts acylation at the C2 position of the indole ring using 3-chloropropanoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) to install the propanone backbone with a terminal chlorine handle [4] [6].
The second phase employs a Mannich-type condensation where the imidazole moiety is introduced. 5-Methyl-1H-imidazole undergoes deprotonation at the C4 position using strong bases like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The resulting nucleophile attacks the chloropropyl intermediate attached to the indolyl ketone, displacing chloride to form the critical C-C bond between the imidazole C4 and the propyl chain. This step requires meticulous exclusion of moisture and precise temperature control (0-5°C initially, warming to room temperature) to suppress N-alkylation side products and dimerization [6] [9].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Key Structural Feature | Primary Characterization (IR/NMR) |
---|---|---|
1-Methylindole | N-Methyl group | ¹H NMR (CDCl₃): δ 3.78 (s, 3H, CH₃), 6.60 (d, 1H, C3-H) |
3-Chloro-1-(1-methylindol-2-yl)propan-1-one | Chloropropyl ketone at C2 | IR: 1665 cm⁻¹ (C=O); ¹H NMR (CDCl₃): δ 3.92 (t, 2H, CH₂Cl) |
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one | Imidazole-propyl linkage | ¹³C NMR (DMSO-d6): δ 179.2 (C=O), 135.8 (imidazole C4) |
Advanced catalytic methodologies have been developed to streamline the coupling of the imidazole and indole heterocycles. Transition metal catalysis, particularly palladium-based systems, enables direct C-C bond formation between functionalized imidazole and indole precursors. A patented approach utilizes Pd(PPh₃)₄ (5 mol%) with potassium carbonate (K₂CO₃) in toluene at 80°C to cross-couple 4-bromo-5-methylimidazole with the chloropropyl-indolylpropanone intermediate. This method achieves yields exceeding 75% while minimizing oligomerization [4].
Photoredox catalysis represents a cutting-edge alternative for constructing the propanone linker under milder conditions. Utilizing fac-Ir(ppy)₃ (1-2 mol%) as a photocatalyst and visible light irradiation (blue LEDs), the reaction between 1-methyl-2-acetylindole and 4-(bromomethyl)-5-methylimidazole proceeds via a radical mechanism. The excited Ir(III)* catalyst reductively quenches the alkyl bromide, generating a nucleophilic alkyl radical that adds to the electrophilic carbonyl carbon of the indolyl ketone. Subsequent oxidation and deprotonation yield the target propanone [2].
Table 2: Catalyst Performance Comparison for Core Assembly
Catalyst System | Conditions | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Pd(PPh₃)₄/CuI/K₂CO₃ | Toluene, 80°C, 8h | 82 | High yield, broad substrate scope | Sensitive to imidazole N-protection |
fac-Ir(ppy)₃ / Blue LED | DMSO, 30°C, 12h | 68 | Mild, radical tolerance | Requires anhydrous conditions |
CuI/1,10-Phenanthroline/K₃PO₄ | DMF, 100°C, 15h | 71 | N-Unprotected imidazoles compatible | Elevated temperature needed |
The formation of the propanone backbone linking the imidazole and indole rings is critically dependent on solvent polarity, protic vs. aprotic environments, and reagent stoichiometry. Systematic optimization studies reveal that polar aprotic solvents maximize nucleophilic displacement rates during the alkylation step. N,N-Dimethylformamide (DMF) provides optimal solvation for the imidazolyl anion and the chloropropyl-indole electrophile, achieving 89% conversion at 25°C within 6 hours. In contrast, solvents like tetrahydrofuran (THF) require higher temperatures (60°C) for comparable yields (78%), while protic solvents (e.g., ethanol) promote hydrolysis of the acid chloride intermediate, reducing yields below 50% [2] [4].
Stoichiometric balance between nucleophile and electrophile is crucial. A 10% molar excess of the imidazole component (1.1 eq.) relative to the chloro-ketone intermediate ensures complete consumption of the electrophile, minimizing dimerization of the imidazole. Higher excesses (>1.3 eq.) trigger side reactions, including N-alkylation on the imidazole ring, detectable by LC-MS as m/z 268.1 [M+H]⁺ impurity.
Base selection governs both imidazole deprotonation efficiency and impurity profile:
Table 3: Solvent and Base Optimization for Nucleophilic Displacement
Solvent | Base (1.2 eq.) | Temp (°C) | Time (h) | Yield (%) | Major Side Product(s) |
---|---|---|---|---|---|
DMF | NaH | 25 | 6 | 89 | <1% N-alkylated imidazole |
DMF | K₂CO₃ | 25 | 24 | 75 | 5% Unreacted chloro-ketone |
THF | NaH | 60 | 8 | 78 | 8% Imidazole dimer |
Acetonitrile | DBU | 40 | 10 | 65 | 12% Dehydrohalogenated enone |
Ethanol | K₂CO₃ | 65 | 18 | 42 | 30% Hydrolyzed carboxylic acid |
Final purification of 3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one necessitates advanced chromatographic techniques due to the presence of structurally similar by-products (e.g., N-alkylated imidazoles, dimeric species, unreacted intermediates). Reverse-phase high-performance liquid chromatography (RP-HPLC) on C18 silica columns achieves baseline separation using a water/acetonitrile gradient (40% → 80% acetonitrile over 25 min) at pH 2.5 (0.1% trifluoroacetic acid modifier). This method resolves the target compound (retention time ~18.2 min) from N-alkyl impurities (RT 15.7 min) and residual indole precursors (RT 22.5 min), providing >99% chemical purity [3] [8].
For large-scale isolations (>100g), flash chromatography on normal-phase silica gel with dichloromethane/methanol gradients (95:5 → 80:20) offers a cost-effective alternative. Key enhancements include:
Yield enhancement strategies focus on recycling mother liquors and optimizing crystallization:
Table 4: Purification Techniques Comparison
Technique | Conditions | Purity (%) | Recovery (%) | Best Application Context |
---|---|---|---|---|
RP-HPLC (C18) | H₂O/MeCN + 0.1% TFA, 15 mL/min | >99.5 | 85-90 | Analytical scale, final API purification |
Flash Chromatography | DCM/MeOH (95:5 → 80:20), 40 g silica/1g crude | 97-98 | 78-85 | Intermediate purification, large scale |
Recrystallization | Ethyl acetate/n-heptane/MTBE (1:3:0.15) | 99.0* | 65-75 | Final polishing after chromatography |
*Chemical purity post-crystallization; residual solvents <500 ppm by GC.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7